molecular formula C15H12O B158054 1,3-Diphenyl-2-propyn-1-ol CAS No. 1817-49-8

1,3-Diphenyl-2-propyn-1-ol

Cat. No.: B158054
CAS No.: 1817-49-8
M. Wt: 208.25 g/mol
InChI Key: DZZWMODRWHHWFR-UHFFFAOYSA-N
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Description

1,3-Diphenyl-2-propyn-1-ol is an organic compound with the molecular formula C15H12O. It is also known as 1,3-Diphenylpropargyl alcohol. This compound is characterized by the presence of two phenyl groups attached to a propyn-1-ol backbone. It is a yellow crystalline solid with a strong aromatic odor and is used as an intermediate in organic synthesis .

Preparation Methods

1,3-Diphenyl-2-propyn-1-ol can be synthesized through various methods. One common method involves the condensation reaction of phenylacetylene and benzaldehyde under alkaline conditions. The reaction typically requires careful control of reaction conditions and time to optimize yield and selectivity .

Another method involves the catalytic enantioselective addition of terminal alkynes to aldehydes. For example, (S)-1,3-Diphenyl-2-propyn-1-ol can be prepared using (S)-BINOL and InBr3 as catalysts in the presence of dichloromethane and dicyclohexylmethylamine .

Chemical Reactions Analysis

1,3-Diphenyl-2-propyn-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carbonyl compounds.

    Reduction: It can be reduced to form saturated alcohols.

    Substitution: Propargylic substitution reactions with nucleophiles such as alcohols, thiols, and amines are common.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alcohols and amines. Major products formed from these reactions include carbonyl compounds, saturated alcohols, and substituted propargylic compounds .

Scientific Research Applications

1,3-Diphenyl-2-propyn-1-ol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Diphenyl-2-propyn-1-ol involves its ability to undergo electrophilic and nucleophilic reactions. In propargylic substitution reactions, the compound reacts with nucleophiles to form substituted products. The presence of the phenyl groups enhances the stability of the intermediate formed during the reaction .

Comparison with Similar Compounds

1,3-Diphenyl-2-propyn-1-ol can be compared with similar compounds such as:

The uniqueness of this compound lies in its ability to participate in a wide range of chemical reactions and its applications in various fields of research.

Properties

IUPAC Name

1,3-diphenylprop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZWMODRWHHWFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80304730
Record name 1,3-diphenyl-prop-2-yn-1-ol
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Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1817-49-8
Record name α-(2-Phenylethynyl)benzenemethanol
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Record name 1,3-diphenyl-prop-2-yn-1-ol
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Record name 1,3-Diphenyl-2-propyn-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of 1,3-Diphenyl-2-propyn-1-ol in organic synthesis?

A: this compound serves as a valuable reagent in various organic reactions, particularly in propargylation reactions. [, ] Research highlights its use in synthesizing propargylic ethers, which are important intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. [] Additionally, it can be employed in the synthesis of diaryl-propanones, another class of compounds with diverse applications. []

Q2: What are the advantages of using metallic triflates immobilized in ionic liquids as catalysts for propargylation reactions with this compound?

A: Metallic triflates like Bi(OTf)3, Sc(OTf)3, and Yb(OTf)3, when immobilized in ionic liquids, offer several benefits as catalysts for propargylation reactions using this compound. [] These systems facilitate one-pot reactions with various arenes under mild conditions. Moreover, the ionic liquid/metallic triflate combination allows for catalyst recycling and reuse without significant loss of activity, promoting sustainable chemical processes. []

Q3: Can you elaborate on the use of FeCo/graphitic carbon shell nanocrystals embedded in mesoporous silica spheres for catalyzing reactions involving this compound?

A: Research demonstrates the successful synthesis and application of FeCo/graphitic carbon shell nanocrystals embedded in mesoporous silica spheres (FeCo/GC@MSS) as magnetically recyclable catalysts. [] These nanomaterials exhibit high stability and excellent catalytic activity in the propargylation reaction of this compound with phenol. [] The magnetic properties of these nanocatalysts facilitate easy separation and recovery from the reaction mixture, further enhancing their practical applicability.

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